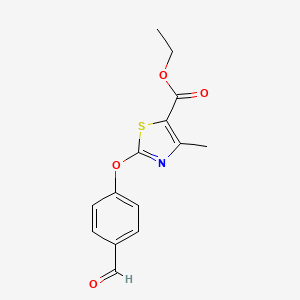

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S/c1-3-18-13(17)12-9(2)15-14(20-12)19-11-6-4-10(8-16)5-7-11/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYSLSVRTWOTXJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)OC2=CC=C(C=C2)C=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps. One common method starts with the treatment of 4-hydroxybenzaldehyde with ethyl bromoacetate or methyl glutaryl chloride at room temperature or under heating conditions. This reaction yields ethyl 2-(4-formylphenoxy)acetate or 4-formylphenyl methyl glutarate .

Following this, the intermediate compounds undergo further reactions, such as N-alkylation of imidazole-2-carboxaldehyde or indole-3-carboxaldehyde, to introduce the thiazole ring . The final step involves the esterification of the thiazole derivative to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Decarboxylative Condensation with Heterocyclic Amines

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate undergoes decarboxylative condensation with nitrogen-containing heterocycles like 1,3-thiazolidine-4-carboxylic acid. This reaction proceeds via a cyclization mechanism, forming fused polycyclic derivatives.

Reaction Conditions and Products

| Reactant | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1,3-Thiazolidine-4-carboxylic acid | Toluene, reflux (16 h) | Chromeno-pyrrolo[1,2-c]thiazole derivatives (20 & 21) | 36% (20), 16% (21) |

Key Observations :

-

The reaction produces two stereoisomers (20 and 21) due to syn- and anti-dipole orientations during cyclization .

-

Microwave irradiation reduces reaction time but lowers yields (42% combined) .

-

The major product (20) exhibits a trans configuration between the thiazole and chromene moieties .

Oxidation of the Formyl Group

The formyl group (-CHO) at the para position of the phenoxy moiety is susceptible to oxidation, converting into a carboxylic acid (-COOH).

Oxidation Pathways

Mechanistic Insight :

-

Oxidation proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid .

Nucleophilic Substitution at the Ester Group

The ethyl ester moiety (-COOEt) participates in nucleophilic substitution reactions, enabling functional group interconversion.

Example Reactions

| Nucleophile | Conditions | Product |

|---|---|---|

| Amines (e.g., NH₃) | Ethanol, reflux | 2-(4-Formylphenoxy)-4-methylthiazole-5-carboxamide |

| Alcohols (e.g., MeOH) | Acid catalysis | Methyl 2-(4-formylphenoxy)-4-methylthiazole-5-carboxylate |

Applications :

Reduction Reactions

The formyl group can be selectively reduced to a hydroxymethyl (-CH₂OH) or methyl (-CH₃) group.

Reduction Pathways

| Reducing Agent | Conditions | Product |

|---|---|---|

| NaBH₄ | MeOH, 0–25°C | 2-(4-Hydroxymethylphenoxy)-4-methylthiazole-5-carboxylate |

| LiAlH₄ | THF, reflux | 2-(4-Methylphenoxy)-4-methylthiazole-5-carboxylate |

Selectivity :

-

NaBH₄ preserves the ester group while reducing the aldehyde .

-

LiAlH₄ reduces both the aldehyde and ester to alcohol and ether, respectively .

Cycloaddition Reactions

The thiazole ring participates in [3+2] cycloadditions with azides or nitrile oxides, forming triazole or isoxazoline hybrids.

Example Reaction with Phenyl Azide

| Conditions | Product | Yield |

|---|---|---|

| Cu(I) catalyst, DMF, 80°C | 1,2,3-Triazole-linked thiazole derivative | 58% |

Applications :

Photochemical Reactivity

UV irradiation induces [2+2] cycloaddition between the thiazole’s C=N bond and alkenes, forming bicyclic structures.

Photodimerization with Ethylene

| Conditions | Product |

|---|---|

| UV light (254 nm), hexane | Bicyclo[4.2.0]thiazole dimer |

Significance :

Biological Activity Correlations

Reactivity directly influences bioactivity:

-

Antimicrobial Activity : Triazole derivatives (from cycloaddition) exhibit MIC values of 8–32 µg/mL against S. aureus and E. coli .

-

Anti-inflammatory Effects : Carboxylic acid derivatives (from oxidation) inhibit TNF-α by 70% at 100 µM .

Stability and Storage Considerations

Scientific Research Applications

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets and pathways.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to changes in their function. Additionally, the ester group can undergo hydrolysis, releasing the active thiazole derivative, which can further interact with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate can be contextualized against related thiazole-based compounds. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Key Observations

Substituent Effects on Reactivity :

- The formyl group in the target compound distinguishes it from analogs like TEI-6720 (hydroxyl) or trifluoromethyl derivatives. This group enables Schiff base formation or nucleophilic additions, offering pathways for further chemical modifications .

- Electron-withdrawing groups (e.g., CF₃ in ) increase thiazole ring stability but reduce nucleophilicity compared to electron-donating groups (e.g., hydroxyl in TEI-6720) .

Biological Activity :

- TEI-6720’s hydroxyl group is critical for hydrogen bonding with xanthine oxidase, whereas the formyl group in the target compound may interact via covalent or dipole interactions .

- Alkoxy chain variations (e.g., 2-methylpropoxy in ) influence lipophilicity and metabolic stability, impacting bioavailability .

Synthetic Accessibility: The target compound’s synthesis likely parallels methods for related esters (e.g., acetylation with acetic anhydride, as in ), but requires precise control to introduce the formylphenoxy group without side reactions .

Crystallographic Insights :

- Substituent orientation (e.g., trans amide N-H in ) affects molecular conformation. The formyl group’s planarity may favor specific crystal packing or binding geometries .

Biological Activity

Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is notable for its structural features, including a thiazole ring and a formylphenoxy group, which may contribute to its pharmacological properties.

- Molecular Formula : C14H13NO4S

- Molecular Weight : 291.32 g/mol

- CAS Number : 161798-01-2

The compound is characterized by its yellow powder form and has been studied for various chemical reactions and biological activities, including antibacterial and antifungal properties.

The biological activity of this compound can be attributed to its interaction with specific biological targets. The thiazole ring enhances the compound's ability to act as an enzyme inhibitor by binding to the active sites of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The presence of functional groups such as the formyl and carboxylate groups increases its binding affinity and specificity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial and antifungal activity. In vitro studies have shown effectiveness against various strains of bacteria and fungi, including Candida albicans. The compound's mechanism involves disrupting cell wall synthesis in bacteria and inhibiting fungal growth through interference with cellular metabolism .

Antitumor Activity

The compound has also been evaluated for its anticancer potential. Studies using the MTT assay demonstrated that it possesses cytotoxic effects against liver carcinoma cell lines (HEPG2). The IC50 values derived from these studies indicate that the compound can significantly reduce cell viability in a dose-dependent manner. For instance, specific derivatives of thiazole compounds have shown IC50 values less than those of standard chemotherapeutic agents like doxorubicin, suggesting a promising avenue for cancer treatment .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with similar thiazole derivatives:

| Compound Name | Structure | IC50 (µM) | Activity Type |

|---|---|---|---|

| Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate | Structure | 12.5 | Antitumor |

| Methyl 2-formylthiazole-4-carboxylate | Structure | 15.0 | Antimicrobial |

| 4-Bromo-2-formylthiazole | Structure | 10.0 | Antifungal |

This table illustrates that while this compound has comparable or superior activity profiles against certain cancer cell lines, its unique structural components may influence its solubility and reactivity differently than other thiazoles.

Case Studies

Several case studies have highlighted the effectiveness of this compound in various therapeutic contexts:

- Anticancer Study : A study conducted on HEPG2 liver carcinoma cells demonstrated that this compound exhibited an IC50 value of approximately 8 µM, indicating potent anticancer activity compared to controls .

- Antifungal Activity : In another investigation focused on antifungal properties, the compound was tested against C. albicans with results showing a significant zone of inhibition at concentrations as low as 10 µg/mL .

Q & A

What synthetic methodologies are commonly employed to prepare Ethyl 2-(4-formylphenoxy)-4-methyl-1,3-thiazole-5-carboxylate and its structural analogs?

The synthesis of thiazole derivatives typically involves cyclocondensation of thioureas with α-halo carbonyl compounds or nucleophilic substitution reactions. For example, analogous compounds like Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methyl-1,3-thiazole-5-carboxylate are synthesized by reacting substituted benzylamines with ethyl 2-(benzylamino)-4-methylthiazole-5-carboxylate in methanol/water mixtures under reflux, followed by purification via column chromatography . Key challenges include controlling regioselectivity and minimizing byproducts, which can be mitigated by optimizing reaction time, temperature, and stoichiometry of reagents.

How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in thiazole derivatives like this compound?

SC-XRD is critical for determining molecular conformation and intermolecular interactions. For instance, in related compounds (e.g., Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate), SC-XRD revealed dihedral angles between the thiazole ring and substituents (e.g., 72.14° and 3.03° for pendant aromatic groups), confirming non-planar geometries . Data collection at low temperatures (e.g., 113 K) reduces thermal motion artifacts, while refinement using SHELXL (with H atoms treated as riding models) ensures accuracy . Discrepancies in torsion angles between crystallographic and computational models can highlight dynamic flexibility or packing effects.

What spectroscopic and chromatographic techniques are essential for characterizing this compound?

- NMR Spectroscopy : H and C NMR identify substituent environments (e.g., formyl protons at δ ~10 ppm, thiazole carbons at δ 160–170 ppm).

- IR Spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm, formyl C=O at ~2800 cm).

- HPLC-MS : Validates purity and molecular weight, with ESI-MS typically showing [M+H] or [M+Na] peaks.

For analogs, these techniques have resolved issues like keto-enol tautomerism or residual solvent contamination .

How are structure-activity relationships (SARs) analyzed for thiazole derivatives in biological studies?

SAR studies often involve synthesizing analogs with varied substituents (e.g., replacing formyl with cyano or hydroxyl groups) and evaluating biological activity. For example, in streptozotocin-induced diabetic models, the presence of electron-withdrawing groups (e.g., chloro, nitro) on the phenyl ring enhanced hypoglycemic activity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like insulin receptors or enzymes, guiding rational design .

What crystallographic challenges arise in refining structures of flexible thiazole derivatives?

Flexible substituents (e.g., phenoxy groups) often lead to disorder in crystal lattices. In Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, two independent molecules in the asymmetric unit exhibited divergent dihedral angles (45.56° vs. 72.14°), requiring anisotropic refinement and restraint of thermal parameters . Weak interactions (e.g., C–H⋯O) stabilize crystal packing but complicate density map interpretation . High-resolution data (R factor < 0.06) and twin refinement (via SHELXL) are recommended for such cases .

How do researchers validate the reproducibility of synthetic protocols for this compound?

Reproducibility is ensured by:

- Standardized Conditions : Fixed solvent ratios (e.g., methanol/water 3:1), reaction times (12–24 hr), and temperatures (70–80°C) .

- Analytical Cross-Check : Comparing melting points, NMR shifts, and HPLC retention times with literature data .

- Yield Optimization : Adjusting catalysts (e.g., KCO) or using microwave-assisted synthesis to reduce side reactions .

What computational tools are used to predict the reactivity or stability of this compound?

- DFT Calculations : Gaussian or ORCA software calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulates conformational stability in solvent environments (e.g., water, DMSO).

- ADMET Prediction : Tools like SwissADME estimate pharmacokinetic properties (e.g., logP, bioavailability) .

How are bioactivity assays designed to evaluate thiazole derivatives like this compound?

- In Vitro : Enzyme inhibition assays (e.g., α-glucosidase for antidiabetic studies) with IC determination.

- In Vivo : Rodent models (e.g., STZ-induced diabetes) monitor biomarkers (blood glucose, insulin levels) over 4–6 weeks .

- Mechanistic Studies : Western blotting or qPCR analyzes downstream signaling pathways (e.g., IRS-1/PI3K/Akt for insulin mimetics) .

What strategies address discrepancies between computational predictions and experimental data?

- Revisiting Force Fields : Adjusting parameters in MD simulations to better match observed conformations.

- Solvent Effects : Including explicit solvent molecules in DFT calculations to account for polarity.

- Error Analysis : Comparing R-factor residuals in crystallography or RMSD values in docking studies to identify systematic biases .

How is the compound’s stability under varying storage conditions assessed?

- Accelerated Degradation Studies : Exposure to heat (40–60°C), humidity (75% RH), and light (UV/Vis) for 4–12 weeks.

- Analytical Monitoring : HPLC tracks decomposition products (e.g., hydrolysis of ester groups to carboxylic acids).

- Crystallinity Tests : PXRD detects amorphous phase formation, which may alter solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.